1-Deacetylnimbolinin B

描述

属性

IUPAC Name |

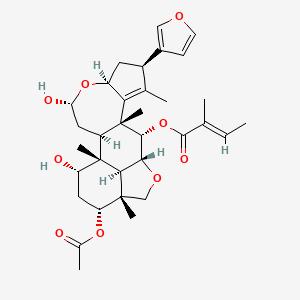

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMBNWOJMLHDF-VOYNGPTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C([C@@H](C[C@@H]5O[C@H](C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of 1-Deacetylnimbolinin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a naturally occurring limonoid, a class of highly modified triterpenes, isolated from the plant Melia toosendan. Limonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including insecticidal, anti-inflammatory, and anticancer properties. The precise structural determination of these complex molecules is paramount for understanding their structure-activity relationships and for guiding further research into their therapeutic potential. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the experimental protocols and spectroscopic data that were instrumental in deciphering its intricate molecular framework.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. The following protocol outlines a general procedure for obtaining pure this compound from the fruit of Melia toosendan.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered fruits of Melia toosendan are subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, for instance, n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with limonoids typically concentrating in the chloroform and ethyl acetate fractions.

-

Chromatographic Separation: The chloroform and ethyl acetate fractions are then subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography: The fractions are first separated on a silica (B1680970) gel column, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This final step yields pure this compound.

-

Spectroscopic Analysis and Structural Elucidation

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

-

Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like limonoids.

-

Data Acquisition: The analysis is typically performed in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

Data Presentation: Mass Spectrometry

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | Data not available in search results | Data not available in search results | C₂₉H₃₄O₉ |

| [M+Na]⁺ | Data not available in search results | Data not available in search results | C₂₉H₃₄NaO₉ |

Note: Specific quantitative data for this compound was not available in the search results. The table is a template for how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is employed for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for NMR analysis of limonoids.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments: The following NMR experiments are typically performed:

-

¹H NMR (Proton NMR): Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR (Carbon NMR): Provides information on the number and chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and elucidating the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry of the molecule.

-

Data Presentation: ¹H and ¹³C NMR Data of this compound

(Note: The following tables are representative templates. Specific chemical shift and coupling constant values for this compound were not available in the provided search results and would be populated from the original research publication.)

Table 1: ¹H NMR Data (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data (in CDCl₃)

| Position | δC (ppm) | DEPT |

| ... | ... | ... |

| ... | ... | ... |

Logical Workflow of Structural Elucidation

The process of determining the structure of a natural product like this compound follows a logical and systematic workflow. This can be visualized as a signaling pathway, where each step provides crucial information that informs the next.

Conclusion

The structural elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive analysis using mass spectrometry and a suite of NMR experiments, the complete molecular architecture of this complex limonoid was successfully determined. This foundational knowledge is indispensable for the further exploration of its biological activities and potential applications in drug discovery and development. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field.

An In-depth Technical Guide to the Biosynthesis of 1-Deacetylnimbolinin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-Deacetylnimbolinin B, a C-seco limonoid found in plants of the Meliaceae family, such as Melia toosendan. While the complete enzymatic sequence leading to this specific molecule is yet to be fully elucidated, this document synthesizes current knowledge on limonoid biosynthesis to present a putative pathway. It covers the general route from primary metabolism to complex triterpenoid (B12794562) structures, key enzymatic transformations, and relevant experimental methodologies.

Introduction to Limonoids and this compound

Limonoids are a class of highly oxygenated and structurally complex tetranortriterpenoids predominantly found in the Meliaceae (mahogany) and Rutaceae (citrus) families.[1] They are known for a wide range of biological activities, including insecticidal, antifungal, and potential pharmaceutical properties.[2][3] this compound belongs to the nimbolinin class of C-seco limonoids, which are characterized by an opened C-ring of the core triterpenoid skeleton.[4][5] Understanding the biosynthesis of these molecules is crucial for their potential biotechnological production and the development of novel therapeutic agents.

General Biosynthesis Pathway of Limonoids

The biosynthesis of all triterpenoids, including limonoids, begins with the cytosolic mevalonate (B85504) (MVA) pathway.[3][6] This pathway provides the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key stages of the general limonoid biosynthetic pathway are as follows:

-

Formation of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce the 30-carbon precursor, squalene.

-

Cyclization to a Triterpene Scaffold: Squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is then cyclized by an oxidosqualene cyclase (OSC) to form a tetracyclic triterpene scaffold.[7] For limonoids, this is often a tirucallane-type cation, which is then stabilized to form a precursor like tirucalla-7,24-dien-3β-ol.[8]

-

Formation of Protolimonoids: The initial triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These reactions lead to the formation of a protolimonoid, such as melianol.[3][9]

-

Furan (B31954) Ring Formation: A defining feature of limonoids is the furan ring, which is formed from the side chain of the protolimonoid precursor with the loss of four carbon atoms.[3] This process involves a series of enzymatic reactions, including those catalyzed by aldo-keto reductases (AKRs), CYPs, and 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[10]

-

Scaffold Rearrangement and Tailoring: The basic limonoid structure undergoes further extensive modifications, including oxidations, reductions, acetylations, and skeletal rearrangements, to generate the vast diversity of known limonoids.[4] BAHD-type acetyltransferases are responsible for key acetylation steps.[11][12]

Proposed Biosynthesis Pathway of this compound

The specific pathway from a basic limonoid scaffold to this compound is not yet fully characterized. However, based on the structures of related compounds and known enzymatic reactions, a putative pathway can be proposed. Nimbolinin-type limonoids are C-seco limonoids, meaning they are derived from the opening of the C-ring of the triterpenoid backbone.[4] A potential precursor for C-seco limonoids is a havanensin- or vilasinin-type intermediate.[5]

The proposed final steps are:

-

Formation of a Salannin-type Intermediate: A basic limonoid undergoes oxidative modifications and rearrangements to form a salannin-type limonoid. This class of compounds features specific ether linkages and acetylations.

-

Biomimetic Skeletal Rearrangement: A key step is a proposed biomimetic skeletal rearrangement of the salannin-type precursor to form the nimbolinin-type skeleton. This transformation has been achieved in chemical synthesis, suggesting a plausible enzymatic equivalent in vivo.[5] This rearrangement likely involves further action of cytochrome P450s.

-

Formation of Nimbolinin B: The nimbolinin scaffold is further tailored, likely through specific acetylations, to yield Nimbolinin B. This molecule contains two acetyl groups and a tigloyl group.

-

Deacetylation to this compound: The final proposed step is the selective removal of the acetyl group at the C1 position by a carboxylesterase or a similar hydrolase enzyme to produce this compound. The recent discovery of a "missing link" carboxylesterase that performs a key deacetylation step in furan ring biosynthesis lends support to the involvement of such enzymes in limonoid tailoring.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production | Semantic Scholar [semanticscholar.org]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 11. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

1-Deacetylnimbolinin B: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. Limonoids have garnered significant interest in the scientific community due to their diverse biological activities, including insecticidal, antifungal, and potential cytotoxic properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its potential biological significance.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₄O₉ | [1] |

| Molecular Weight | 584.70 g/mol | [1] |

| CAS Number | 76689-98-0 | [1] |

| Natural Source | Fruits of Melia toosendan | [1] |

| Compound Type | Nimbolinin-type Limonoid | [1] |

Experimental Protocols

Isolation and Purification of this compound from Melia toosendan

The following protocol is a generalized procedure based on methodologies reported for the isolation of limonoids from Melia toosendan and related species.[2][3]

1. Extraction:

-

Powdered, air-dried fruits of Melia toosendan are subjected to extraction with 95% ethanol (B145695) at room temperature.

-

The extraction process is typically repeated three times to ensure exhaustive recovery of the secondary metabolites.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in limonoids, is selected for further purification.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification to yield this compound is often accomplished using preparative High-Performance Liquid Chromatography (HPLC).

Caption: Isolation and Purification Workflow for this compound.

Structural Characterization

The elucidation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of functional groups present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular skeleton.

-

2. Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound with high accuracy by observing the [M+H]⁺ or [M+Na]⁺ ions.[1]

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments to gain further structural information.

3. High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC: Used to determine the purity of the isolated compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, extensive research has been conducted on the structurally related limonoid, nimbolide (B1678885), also found in Meliaceae species. It is plausible that this compound may exhibit similar biological effects. Nimbolide has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

One of the critical pathways affected by nimbolide is the PI3K/Akt signaling pathway . This pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers. Nimbolide has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Potential PI3K/Akt Signaling Pathway Modulation (based on nimbolide).

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Understanding its interactions with cellular signaling pathways will be crucial for evaluating its therapeutic potential.

References

Natural Sources of 1-Deacetylnimbolinin B and Related Limonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the nimbolinin-type limonoid, 1-Deacetylnimbolinin B. Due to the limited specific data on this compound, this guide also presents a comprehensive analysis of the closely related and extensively studied limonoid, nimbolide (B1678885), as a model for extraction, quantification, and biological pathway modulation.

Natural Source of this compound

This compound is a nimbolinin-type limonoid that has been isolated from the fruits of Melia toosendan[1]. Melia toosendan, a deciduous tree belonging to the Meliaceae family, is a recognized source of various limonoids, which are a class of highly oxygenated nortriterpenoids known for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties[1].

A Comprehensive Case Study: Nimbolide from Azadirachta indica

Given the extensive research on nimbolide, a structurally related tetranortriterpenoid, it serves as an excellent model for understanding the extraction, purification, and biological activities of this class of compounds. Nimbolide is primarily sourced from the leaves and flowers of the neem tree, Azadirachta indica[2].

Quantitative Data on Nimbolide Yield

The yield of nimbolide from Azadirachta indica can vary depending on the extraction method, solvent, and plant part used. The following table summarizes quantitative data from a study on microwave-assisted extraction (MAE) from neem leaves[3][4].

| Parameter | Value | Reference |

| Optimal Extraction Conditions | [3][4] | |

| Solid/Liquid Ratio | 1:16 g/mL | [3][4] |

| Microwave Power | 280 W | [3][4] |

| Extraction Time | 22 min | [3][4] |

| Yield from Leaves (MAE) | [3] | |

| Ethanol Extract | 3,289.52 ± 85.91 µg/g | [3] |

| Dichloromethane (B109758) Extract | 1,314.82 ± 49.05 µg/g | [3] |

| Hexane (B92381) Extract | 1,042.05 ± 89.83 µg/g | [3] |

| Methanol (B129727) Extract | 1,040.25 ± 85.06 µg/g | [3] |

| Ethyl Acetate (B1210297) Extract | 841.07 ± 50.91 µg/g | [3] |

| Final Purified Yield (PTLC) | 0.67% (from 5g leaf powder) | [3][5] |

| Yield from Seeds (Reflux) | ~1 g from 100 g of kernels | [6][7] |

Experimental Protocols

This protocol outlines a rapid and efficient method for the extraction and purification of nimbolide.

1. Sample Preparation:

-

Fresh leaves of Azadirachta indica are collected, washed, and dried.

-

The dried leaves are ground into a fine powder.

2. Microwave-Assisted Extraction (MAE):

-

5.00 g of neem leaf powder is placed in a microwave extractor.

-

Ethanol is added as the solvent at a solid/liquid ratio of 1:16 g/mL.

-

The extraction is performed under the optimal conditions of 280 W microwave power for 22 minutes.

-

The resulting solution is filtered and the solvent is evaporated to dryness to obtain the crude extract.

3. Purification by Preparative Thin-Layer Chromatography (PTLC):

-

The crude extract is dissolved in dichloromethane (DCM).

-

The DCM crude extract is then subjected to PTLC on silica (B1680970) gel plates.

-

The mobile phase used for separation is a mixture of ethyl acetate and hexane (4:6 v/v).

-

The nimbolide-enriched fraction is collected and subjected to repeated PTLC for further purification.

-

The final purified nimbolide is obtained with a purity of over 98%.

4. Quantification:

-

Quantitative analysis of nimbolide in the extracts is performed using High-Performance Liquid Chromatography (HPLC) equipped with a photodiode array detector (PAD)[4].

1. Sample Preparation:

-

Azadirachta indica seeds are dried and ground into a coarse powder.

-

The seed powder is defatted using a suitable solvent.

2. Extraction:

-

The defatted seed powder is extracted with a solvent such as ethyl acetate using a microwave-assisted method or with methanol in a Soxhlet apparatus.

-

For reflux extraction, the mixture is refluxed for 15 hours[6][7].

3. Isolation:

-

The resulting methanolic extract is analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase technique to isolate nimbolide[7].

Signaling Pathways Modulated by Nimbolide

Nimbolide has been shown to exert its biological effects, particularly its anticancer properties, by modulating various signaling pathways[2][8][9].

Inhibition of NF-κB Signaling

Nimbolide inhibits the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Smac/DIABLO, ultimately inducing apoptosis[2].

Modulation of MAPKs and PI3K/AKT Pathways

Nimbolide has been observed to influence key signaling molecules within the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation and survival[8][10]. In bladder cancer cells, nimbolide treatment leads to increased phosphorylation of JNK and decreased phosphorylation of p38MAPK and AKT[10].

Induction of G2/M Phase Cell Cycle Arrest

In bladder cancer cells, nimbolide induces cell cycle arrest at the G2/M phase. This is mediated through the Chk2-Cdc25C-Cdc2/cyclin B1-Wee1 and Chk2-p21WAF1-Cdc2/cyclin B1-Wee1 pathways[10].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]

- 3. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Cancer Signaling Pathways by Nimbolide A review on Chemoprevention and Therapeutic Studies [ideas.repec.org]

- 10. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Context: The World of Limonoids

An In-Depth Technical Guide on 1-Deacetylnimbolinin B and the Broader Class of Nimbolinin-Type Limonoids

Introduction

This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. While specific research on this compound is limited, the broader class of limonoids from the Melia genus has garnered significant scientific interest for its diverse and potent biological activities. This guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their potential as anticancer agents. Due to the scarcity of data on this compound itself, this document will draw upon the extensive research conducted on other structurally related limonoids isolated from Melia toosendan and related species to infer its potential properties and mechanisms of action.

Limonoids are a structurally diverse group of tetracyclic triterpenoid (B12794562) derivatives predominantly found in plants of the Meliaceae and Rutaceae families. Their biosynthesis originates from the tetracyclic triterpenoids, tirucallane (B1253836) and euphane. Subsequent molecular rearrangements and oxidations give rise to a wide array of limonoid structures, which are broadly categorized into ring-intact and ring-seco limonoids. This compound belongs to the C-seco limonoid group, characterized by an opening of the C-ring of the core structure.

Quantitative Data: Cytotoxic Activities of Limonoids from Melia toosendan

While specific quantitative data for this compound is not available in the current literature, numerous studies have reported the cytotoxic activities of other limonoids isolated from Melia toosendan against various cancer cell lines. This data provides a valuable framework for understanding the potential potency of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Meliatoosenin E | A-549 | Lung Cancer | > 40 | [1] |

| Meliatoosenin E | HL-60 | Promyelocytic Leukemia | > 40 | [1] |

| Meliatoosenin F | A-549 | Lung Cancer | > 40 | [1] |

| Meliatoosenin F | HL-60 | Promyelocytic Leukemia | 28.3 | [1] |

| Meliatoosenin G | A-549 | Lung Cancer | > 40 | [1] |

| Meliatoosenin G | HL-60 | Promyelocytic Leukemia | 25.4 | [1] |

| Toosendanin | A-549 | Lung Cancer | 15.6 | [2] |

| Toosendanin | MCF-7 | Breast Cancer | 22.4 | [2] |

| Toosendanin | SMMC-7721 | Hepatocellular Carcinoma | 18.2 | [2] |

| Toosendanin | SW480 | Colon Cancer | 25.1 | [2] |

| Toosendanin | HL-60 | Promyelocytic Leukemia | 9.8 | [2] |

| 12-ethoxynimbolinin G | A-549 | Lung Cancer | > 50 | [2] |

| 12-ethoxynimbolinin G | MCF-7 | Breast Cancer | > 50 | [2] |

| 12-ethoxynimbolinin G | SMMC-7721 | Hepatocellular Carcinoma | > 50 | [2] |

| 12-ethoxynimbolinin G | SW480 | Colon Cancer | > 50 | [2] |

| 12-ethoxynimbolinin G | HL-60 | Promyelocytic Leukemia | 35.7 | [2] |

| 12-ethoxynimbolinin H | A-549 | Lung Cancer | > 50 | [2] |

| 12-ethoxynimbolinin H | MCF-7 | Breast Cancer | > 50 | [2] |

| 12-ethoxynimbolinin H | SMMC-7721 | Hepatocellular Carcinoma | > 50 | [2] |

| 12-ethoxynimbolinin H | SW480 | Colon Cancer | > 50 | [2] |

| 12-ethoxynimbolinin H | HL-60 | Promyelocytic Leukemia | 42.1 | [2] |

Experimental Protocols: Assessing Cytotoxicity

The following is a representative experimental protocol for determining the cytotoxic activity of limonoids using the MTT assay, as described in the literature for compounds isolated from Melia toosendan.[2]

MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW480) are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., a limonoid) is dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related limonoids, such as Nimbolide, the anticancer effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Experimental Workflow for Investigating Mechanism of Action

Caption: A potential experimental workflow for elucidating the anticancer mechanism of this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Limonoids may exert their anticancer effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is common in cancer. Inhibition of this pathway is a key mechanism for many anticancer agents.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

While this compound remains an understudied compound, the available literature on the broader class of nimbolinin-type limonoids from Melia toosendan provides a strong foundation for future research. The existing data on related compounds suggests that this compound likely possesses cytotoxic properties against various cancer cell lines. Future research should focus on the isolation and purification of this compound in sufficient quantities to perform comprehensive biological evaluations. Elucidating its specific mechanism of action, including its effects on key signaling pathways such as NF-κB and PI3K/Akt, will be crucial in determining its potential as a novel therapeutic agent. Furthermore, in vivo studies will be necessary to assess its efficacy and safety profile in a preclinical setting. The rich chemical diversity of limonoids from the Melia genus continues to be a promising source for the discovery of new anticancer drugs.

References

The Discovery and History of 1-Deacetylnimbolinin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a naturally occurring nimbolinin-type limonoid, a class of highly oxygenated triterpenoids. First characterized in 2013, this compound was isolated from the fruits of Melia toosendan, a tree native to Asia. It has garnered interest within the scientific community for its potential biological activities, including antifungal, insecticidal, nematicidal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and known biological activities of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Initial Isolation

This compound was first reported by a team of researchers led by Sheng Su in a 2013 publication in Phytochemistry Letters.[1][2][3] The compound was isolated from the fruits of Melia toosendan Sieb. et Zucc., a plant belonging to the Meliaceae family, which is well-known for producing a diverse array of bioactive limonoids.[4][5][6][7]

Plant Material

The source material for the initial isolation was the dried fruits of Melia toosendan, collected in the Anhui province of China.

Extraction and Isolation Protocol

The detailed experimental protocol for the extraction and isolation of this compound is outlined below. This workflow is based on the methods described in the initial discovery publication.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in determining the structure of this compound.

Table 1: ¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 4.25 | d | 9.5 |

| 2 | 2.58 | m | |

| 3 | 5.40 | s | |

| 5 | 3.20 | d | 8.5 |

| 6α | 2.15 | m | |

| 6β | 1.80 | m | |

| 7 | 5.50 | s | |

| 9 | 2.95 | d | 8.5 |

| 11α | 2.05 | m | |

| 11β | 1.75 | m | |

| 12 | 4.90 | t | 3.0 |

| 15 | 3.70 | s | |

| 17 | 5.95 | s | |

| 18 | 1.10 | s | |

| 19 | 1.25 | s | |

| 21 | 7.40 | t | 1.5 |

| 22 | 6.35 | d | 1.5 |

| 23 | 7.45 | d | 1.5 |

| 28 | 1.05 | s | |

| 29 | 1.15 | s | |

| 30 | 1.20 | s |

Table 2: ¹³C NMR (Carbon NMR) Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 78.5 | 16 | 167.0 |

| 2 | 35.0 | 17 | 78.0 |

| 3 | 125.0 | 18 | 17.0 |

| 4 | 139.5 | 19 | 21.0 |

| 5 | 51.0 | 20 | 120.5 |

| 6 | 34.0 | 21 | 143.0 |

| 7 | 128.0 | 22 | 110.0 |

| 8 | 141.0 | 23 | 141.5 |

| 9 | 45.0 | 28 | 26.0 |

| 10 | 43.0 | 29 | 20.0 |

| 11 | 36.5 | 30 | 28.0 |

| 12 | 70.0 | OCO-CH₃ | 170.5 |

| 13 | 48.0 | OCO-CH₃ | 21.0 |

| 14 | 150.0 | ||

| 15 | 58.0 |

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z |

| ESI-MS | [M+Na]⁺ | 547.2257 |

Biological Activity

Limonoids isolated from the Meliaceae family are known to possess a wide range of biological activities.[4][7][8][9] While specific in-depth studies on the mechanisms of action of this compound are limited, the initial reports and the activities of related compounds suggest potential in the following areas:

-

Antifungal Activity: Limonoids have been shown to exhibit antifungal properties.[8] The proposed mechanisms often involve the disruption of fungal cell membranes or the inhibition of key enzymes.

-

Cytotoxic Activity: Several limonoids from Melia toosendan have demonstrated cytotoxic effects against various cancer cell lines.[6][10] The potential signaling pathways involved could include the induction of apoptosis and the modulation of NF-κB activity.[11]

Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by this compound.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of nimbolinin-type limonoids presents a significant challenge for synthetic chemists.

Future Directions

This compound represents a promising natural product for further investigation. Future research efforts should focus on:

-

Elucidation of Mechanisms of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways responsible for its antifungal and cytotoxic activities.

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs with potentially improved activity and pharmacokinetic properties.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy and safety of this compound for potential therapeutic applications.

This technical guide provides a summary of the current knowledge on this compound. As research in the field of natural products continues to evolve, further insights into the chemistry and biology of this intriguing molecule are anticipated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]

- 7. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Limonoids with anti-inflammatory activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Limonoids from fruit of Melia toosendan and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Limonoids from the fruits of Melia toosendan and their NF-κB modulating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Deacetylnimbolinin B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a naturally occurring triterpenoid (B12794562) belonging to the limonoid class of compounds. Isolated from the fruits of Melia toosendan, this complex molecule has garnered interest within the scientific community for its potential biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its biological activities and the experimental protocols used for its study.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₄O₉ | N/A |

| Molecular Weight | 584.70 g/mol | N/A |

| CAS Number | 76689-98-0 | N/A |

| Appearance | Not explicitly reported, likely a crystalline or amorphous solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | N/A |

| Purity | Commercially available at >98% purity. | N/A |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While a complete public spectral dataset is not available, the following sections outline the expected characteristic signals based on the analysis of similar limonoid compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex, exhibiting a wide range of chemical shifts corresponding to its numerous proton environments. Key signals would include those for methyl groups, methine protons, and protons adjacent to oxygen-containing functional groups. The ¹³C NMR spectrum would complement this by showing signals for all 33 carbon atoms, with characteristic shifts for carbonyl carbons, olefinic carbons, and carbons bonded to oxygen.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Expected prominent peaks include:

-

~1740-1720 cm⁻¹: C=O stretching vibrations from ester and ketone carbonyl groups.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of aliphatic methyl and methylene (B1212753) groups.

-

~1250-1000 cm⁻¹: C-O stretching vibrations from ester and ether linkages.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of this compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the C₃₃H₄₄O₉ formula. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the compound's structure, with characteristic losses of functional groups such as acetyl and hydroxyl moieties.

Experimental Protocols

Isolation and Purification of this compound from Melia toosendan

A general procedure for the isolation of limonoids from Melia toosendan fruits involves the following steps. It is important to note that specific details for this compound may require optimization.

Workflow for Isolation and Purification

An In-depth Technical Guide on the Potential Tautomeric Forms of 1-Deacetylnimbolinin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from Melia toosendan, has garnered interest for its potential biological activities.[1] While its core chemical structure is well-documented, the existence and characterization of its tautomeric forms remain unexplored. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can significantly influence a molecule's physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets. Understanding the potential tautomeric equilibria of this compound is therefore crucial for a comprehensive assessment of its bioactivity and for guiding rational drug design and development efforts. This technical guide provides a theoretical framework for investigating the tautomeric forms of this compound, outlining potential tautomerization sites within its structure, detailing relevant experimental protocols for their characterization, and presenting templates for data summarization.

Introduction to Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with significant implications for pharmacology. The interconversion between tautomers, most commonly through proton transfer (prototropy), can lead to a mixture of isomers in equilibrium.[2] The relative populations of these tautomers are influenced by various factors, including solvent polarity, pH, temperature, and intramolecular interactions such as hydrogen bonding.[3] Since different tautomers can exhibit distinct biological activities and pharmacokinetic profiles, a thorough understanding of a drug candidate's tautomeric behavior is essential for predicting its efficacy and safety.

The most prevalent form of tautomerism in drug-like molecules is keto-enol tautomerism, where a carbonyl group (keto form) interconverts with a hydroxyl group adjacent to a double bond (enol form).[3][4] While the keto form is generally more stable for simple aldehydes and ketones, the enol form can be significantly stabilized by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.[3]

Potential Tautomeric Forms of this compound

The chemical structure of this compound contains several functionalities that could potentially give rise to tautomeric forms. The primary site for potential keto-enol tautomerism is the β-dicarbonyl moiety present in the molecule.

Figure 1: Chemical Structure of this compound and Potential Tautomerization

Caption: Potential keto-enol tautomerization of this compound.

The presence of two carbonyl groups in a 1,3-relationship allows for the formation of two distinct enol tautomers, each stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. The equilibrium between the keto and the two enol forms will be influenced by the solvent environment. Non-polar solvents are likely to favor the enol forms due to the stabilizing intramolecular hydrogen bond, while polar, protic solvents may favor the keto form by competing for hydrogen bonding.

Data Presentation

Should experimental investigations be undertaken, the quantitative data on the tautomeric equilibrium of this compound should be presented in a clear and structured manner. The following tables serve as templates for summarizing such potential findings.

Table 1: Hypothetical Tautomer Ratios of this compound in Various Solvents Determined by ¹H NMR Spectroscopy

| Solvent | Temperature (°C) | % Keto Form | % Enol Form 1 | % Enol Form 2 | KT ([Enol]/[Keto]) |

| CDCl₃ | 25 | ||||

| DMSO-d₆ | 25 | ||||

| Methanol-d₄ | 25 | ||||

| Acetonitrile-d₃ | 25 |

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for Tautomeric Forms of this compound

| Tautomeric Form | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Keto | Hexane | ||

| Enol Mixture | Hexane | ||

| Keto | Ethanol | ||

| Enol Mixture | Ethanol |

Experimental Protocols

A multi-faceted approach employing spectroscopic and computational methods would be necessary to fully characterize the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

-

¹H NMR: The proton chemical shifts are highly sensitive to the tautomeric form. In the keto form, the α-protons to the carbonyl groups would have characteristic chemical shifts. In the enol forms, the appearance of a downfield-shifted enolic hydroxyl proton (typically 12-16 ppm) and vinylic protons would be indicative. The relative integrals of signals unique to each tautomer can be used to determine their equilibrium ratio.

-

¹³C NMR: The chemical shifts of the carbonyl carbons in the keto form would differ significantly from the sp²-hybridized carbons of the C=C bond and the carbon bearing the hydroxyl group in the enol forms.

-

Experimental Procedure:

-

Dissolve a known concentration of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess solvent effects.

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

-

For ¹H NMR, identify non-overlapping signals corresponding to each tautomer.

-

Integrate the identified signals to calculate the mole fraction of each tautomer and the equilibrium constant (KT).

-

Perform variable temperature NMR studies to assess the thermodynamic parameters of the tautomeric equilibrium.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of different tautomers, as the keto and enol forms will have different chromophores and thus different absorption maxima.

-

Expected Spectra: The keto form is expected to exhibit n→π* transitions at longer wavelengths. The enol forms, with their extended π-conjugation, are expected to show π→π* transitions at different wavelengths.

-

Experimental Procedure:

-

Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analyze the spectra for distinct absorption bands that may be attributed to the different tautomeric forms.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information in the solid state.

-

Application: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can determine the precise atomic positions and confirm which tautomeric form is present in the crystalline state.

-

Experimental Procedure:

-

Grow single crystals of this compound from various solvents.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to determine the molecular geometry and identify the tautomeric form.

-

Computational Modeling

Quantum chemical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

-

Methodology: Density Functional Theory (DFT) calculations can be used to optimize the geometries of the keto and enol forms of this compound and to calculate their relative energies in the gas phase and in solution (using implicit or explicit solvent models).

-

Computational Workflow:

-

Construct the 3D structures of the keto and potential enol tautomers.

-

Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Calculate the relative electronic energies and Gibbs free energies of the tautomers.

-

Simulate NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental spectra.

-

References

Methodological & Application

Application Notes and Protocols for 1-Deacetylnimbolinin B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of 1-Deacetylnimbolinin B, a limonoid found in Azadirachta indica (Neem). The methodologies outlined are based on established techniques for the isolation of limonoids from plant materials. Additionally, this document summarizes the cytotoxic effects of related neem limonoids and depicts a generalized signaling pathway for apoptosis induction, which is a known biological activity of many compounds in this class.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively available in the public domain, the following table presents representative yields and purities that can be expected when working with related limonoids from Azadirachta indica. These values are compiled from various studies on neem limonoid isolation and should serve as a benchmark for the optimization of the this compound protocol.

| Parameter | Value | Source Material | Notes |

| Extraction Yield (Crude Extract) | 8.08% | Neem Leaves (Methanol Extraction)[1] | Yields can vary based on solvent, extraction method, and plant material quality. |

| Fractionation Yield (Ethyl Acetate) | 6.84% of Methanol (B129727) Extract | Neem Leaf Methanol Extract[1] | Ethyl acetate (B1210297) is a common solvent for partitioning limonoids. |

| Final Compound Purity (Post-Chromatography) | >95% | Purified Limonoid Fractions | Purity is typically determined by HPLC or NMR analysis. |

Experimental Protocols

The following is a detailed, multi-step protocol for the extraction and purification of this compound from Azadirachta indica leaves. This protocol is a composite of established methods for limonoid isolation.

I. Plant Material Preparation

-

Collection and Identification: Collect fresh, healthy leaves of Azadirachta indica. Ensure proper botanical identification.

-

Washing and Drying: Wash the leaves thoroughly with tap water to remove dust and debris, followed by a final rinse with distilled water. Air-dry the leaves in the shade at room temperature until they are brittle.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place until extraction.

II. Extraction

-

Solvent Selection: Methanol is an effective solvent for the extraction of a broad range of phytochemicals from neem leaves, including limonoids.[1]

-

Soxhlet Extraction: a. Accurately weigh approximately 100 g of the powdered neem leaves and place it in a cellulose (B213188) thimble. b. Place the thimble inside a Soxhlet extractor. c. Fill a round-bottom flask with 500 mL of methanol. d. Assemble the Soxhlet apparatus and heat the methanol to its boiling point. e. Continue the extraction for 8-12 hours, or until the solvent in the siphon tube runs clear.

-

Solvent Evaporation: a. After extraction, cool the methanolic extract to room temperature. b. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.

III. Fractionation

-

Liquid-Liquid Partitioning: a. Suspend the crude methanolic extract in a 1:1 mixture of methanol and water. b. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes. c. Subsequently, partition the aqueous methanol phase with ethyl acetate. Limonoids are known to partition well into the ethyl acetate fraction.[1] d. Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

IV. Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a commonly used stationary phase for the separation of limonoids.

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

-

Elution: a. Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. b. A typical gradient could be:

- 100% n-Hexane

- n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

- 100% Ethyl Acetate

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

V. Thin Layer Chromatography (TLC) Monitoring

-

TLC Plates: Use pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v) can be used as the developing solvent.

-

Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to identify the fractions containing the target compound.

-

Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the likely spot of this compound.

VI. Final Purification by Preparative HPLC (Optional)

-

For obtaining a highly pure compound, the semi-purified fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of limonoids.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 217 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic techniques such as NMR and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Generalized Signaling Pathway for Limonoid-Induced Apoptosis

Many limonoids isolated from Azadirachta indica have been shown to exhibit cytotoxic effects and induce apoptosis in cancer cells.[2][3][4][5] The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized pathway.

Caption: Generalized signaling pathway of apoptosis induced by neem limonoids.

References

- 1. Neem Leave (Azadirachta Indica): Extraction, Fractionation, Phytochemical Screening, Antioxidant and Food Antifungal Activities | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nihon-neemkyokai.com [nihon-neemkyokai.com]

- 4. The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Note: Quantification of 1-Deacetylnimbolinin B in Human Plasma by LC-MS/MS

An extensive search for a specific, validated LC-MS/MS method for the quantification of 1-Deacetylnimbolinin B did not yield a dedicated application note or protocol. However, by leveraging established methodologies for the analysis of similar small molecules in biological matrices, a comprehensive and robust protocol can be developed. This document provides a detailed, generalized application note and protocol for the quantification of this compound using LC-MS/MS, intended to serve as a starting point for method development and validation by researchers, scientists, and drug development professionals.

Introduction

This compound is a limonoid compound of interest for its potential pharmacological activities. To support pharmacokinetic and drug metabolism studies, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach is common for the quantification of small molecules in complex biological samples, offering high sensitivity and specificity.[1][2][3][4][5]

Methodology

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard (IS) is used to ensure accuracy and precision. For this compound, a structurally similar compound not present in the matrix would be an ideal IS.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2] This technique is fast, simple, and effective for removing the majority of proteins that can interfere with the analysis.[6]

Chromatographic Separation

A reversed-phase C18 column is used to achieve chromatographic separation of this compound from endogenous plasma components. The mobile phase consists of a mixture of acetonitrile (B52724) and water with a formic acid additive to improve peak shape and ionization efficiency.[1][2]

Mass Spectrometric Detection

Quantification is performed using a triple quadrupole mass spectrometer operated in the Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[7][8]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) - e.g., a structurally related compound like nimbolide (B1678885) or a stable isotope-labeled analog.

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Standard Solutions Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation Protocol

-

Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

Add 50 µL of the appropriate standard or QC spiking solution to the respective tubes. For unknown samples, add 50 µL of blank plasma.

-

Add 100 µL of plasma to each tube.

-

To each tube, add 300 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Capillary Voltage | 3.2 kV |

| MRM Transitions | To be determined by infusing the standard solution. |

| Hypothetical | This compound: m/z [M+H]+ → fragment ion |

| Hypothetical | IS: m/z [M+H]+ → fragment ion |

Quantitative Data Summary (Hypothetical)

The following tables represent typical data obtained during the validation of a quantitative LC-MS/MS method.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |

| LQC (3) | < 10% | ± 10% | < 12% | ± 12% |

| MQC (100) | < 8% | ± 8% | < 10% | ± 10% |

| HQC (800) | < 7% | ± 7% | < 9% | ± 9% |

Table 3: Method Sensitivity and Recovery

| Parameter | Value (ng/mL) |

| LLOQ | 1.0 |

| LOD | 0.3 |

| QC Level (ng/mL) | Mean Recovery (%) |

| LQC (3) | 92.5 |

| MQC (100) | 95.1 |

| HQC (800) | 94.3 |

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Hypothetical signaling pathway showing inhibition.

References

- 1. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS determination of 1-O-acetylbritannilactone in rat plasma and its application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of an LC-MS/MS-based method for quantification and pharmacokinetics study on SCID mice of a dehydroabietylamine-adamantylamine conjugate, a promising inhibitor of the DNA repair enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antifungal Assay of 1-Deacetylnimbolinin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. Limonoids derived from plants of the Meliaceae family, such as the well-known Neem tree (Azadirachta indica), have demonstrated a wide range of biological activities, including insecticidal, antibacterial, and antifungal properties. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This document provides detailed protocols for the in vitro evaluation of the antifungal activity of this compound and related limonoids. The methodologies described herein are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the preliminary assessment of this compound's potential as an antifungal therapeutic.

Data Presentation: Antifungal Activity of Limonoids

While specific antifungal activity data for this compound is not yet extensively published, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various limonoids and extracts from Melia and Azadirachta species against a range of pathogenic fungi. This data serves as a reference for the potential antifungal efficacy of this class of compounds.

| Compound/Extract | Fungal Species | MIC (µg/mL) | Reference |

| Neem Seed Organic Extract | Trichophyton rubrum | 31 | [1] |

| Trichophyton mentagrophytes | 31 | [1] | |

| Microsporum nanum | 31 | [1] | |

| Neem Leaf Organic Extract | Trichophyton rubrum | 150-500 | [1] |

| Trichophyton mentagrophytes | 150-500 | [1] | |

| Microsporum nanum | 150-500 | [1] | |

| Neem Leaf Methanol Extract | Candida albicans | >1000 | [2] |

| Aspergillus flavus | 250 | [2] | |

| Aspergillus niger | 250 | [2] | |

| 12-ethoxynimbolinin C | Porphyromonas gingivalis (oral pathogen) | 15.6 | [3] |

| 1-O-cinnamoyltrichilinin | Porphyromonas gingivalis (oral pathogen) | 31.3 | [3] |

| Trichilinin B | Porphyromonas gingivalis (oral pathogen) | 31.5 | [3] |

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.

Materials:

-

This compound (or other test limonoid)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

For yeasts, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

For molds, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension to remove hyphal fragments and adjust the conidial suspension to the desired concentration.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.

-

-

Assay Setup:

-

Add 100 µL of the appropriate compound dilution to the wells of the assay plate.

-

Add 100 µL of the diluted fungal inoculum to each well.

-

Include a positive control (a known antifungal agent, e.g., fluconazole (B54011) or amphotericin B) and a negative control (medium with fungal inoculum and DMSO without the test compound).

-

Also include a sterility control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity. For polyenes and other fungicidal compounds, it is often complete visual inhibition.

-

Protocol 2: Disk Diffusion Assay for Antifungal Susceptibility

The disk diffusion method is a simpler, qualitative or semi-quantitative method to screen for antifungal activity.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Solvent for dissolving the compound (e.g., DMSO)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (for yeasts) or other suitable agar for the test fungus.

-

Fungal strains

-

Sterile swabs

Procedure:

-

Preparation of Fungal Inoculum:

-

Prepare a standardized fungal suspension as described in the broth microdilution protocol (0.5 McFarland standard).

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

-

Allow the plate to dry for a few minutes.

-

-

Application of Test Compound:

-

Impregnate the sterile filter paper disks with a known concentration of this compound solution.

-

Allow the solvent to evaporate completely.

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Measurement of Inhibition Zones:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

The size of the inhibition zone is indicative of the antifungal activity.

-

Mandatory Visualizations

References

Application Notes and Protocols: Cytotoxicity Screening of 1-Deacetylnimbolinin B on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid compound, a class of natural products that has garnered significant interest in oncology research for its potential anticancer properties. This document provides a detailed framework for assessing the cytotoxic effects of this compound and related nimbolinoids against various cancer cell lines. While specific experimental data for this compound is not extensively available in public literature, the protocols and data presentation formats outlined herein are based on established methodologies for analogous, well-studied compounds like nimbolide (B1678885).[1][2][3][4][5][6][7][8][9] These application notes serve as a comprehensive guide for researchers initiating cytotoxicity screening and mechanistic studies of this compound class.

The primary method detailed is the Sulforhodamine B (SRB) assay, a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying cellular protein content.[10][11][12][13] Additionally, potential signaling pathways that may be modulated by nimbolinoids, based on studies of related compounds, are discussed and visualized to provide a basis for mechanistic investigations.[2][3][6][14]

Data Presentation: Cytotoxicity of Nimbolide (as a proxy for this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide against a panel of human cancer cell lines, as determined by various cytotoxicity assays. This data is presented as a reference for the expected potency of nimbolinoids and as a template for presenting new experimental data for this compound.

| Cancer Type | Cell Line | IC50 (µM) | Assay Method |

| Leukemia | CCRF-CEM | < 1 | Resazurin assay |

| Leukemia | CEM/ADR5000 | ~ 0.5 | Resazurin assay |

| Glioblastoma | U87.MG | 1.12 (± <0.01) | Resazurin assay |

| Colon Cancer | HCT116 p53+/+ | 0.9 (± 0.05) | Resazurin assay |

| Colon Cancer | HCT116 p53-/- | 1.8 (± 0.1) | Resazurin assay |

| Prostate Cancer | Du-145 | 8.01 ± 0.44 (24h) | MTT assay |

| Prostate Cancer | PC-3 | 11.16 ± 0.84 (24h) | MTT assay |

| Lung Cancer | A-549 | 4.97 ± 0.72 (48h) | MTT assay |